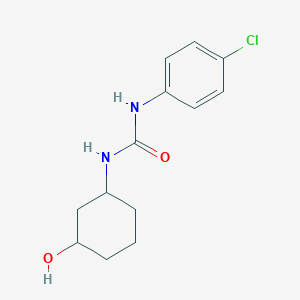

![molecular formula C24H19NO5 B6502996 methyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}benzoate CAS No. 859126-59-3](/img/structure/B6502996.png)

methyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}benzoate” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Synthesis Analysis

The synthesis of coumarin systems has been considered for many organic and pharmaceutical chemists . The synthesis methods are carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst, and other procedures . The synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was achieved in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include O-acylation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be characterized by its melting point, yield, and spectroscopic data .Applications De Recherche Scientifique

Methyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}benzoate has a wide range of applications in scientific research. It has been used to study the structure and function of proteins and nucleic acids, as well as to investigate the mechanisms of enzymatic reactions. In addition, this compound has been used in drug development, as it can be used to modify proteins and other biomolecules in order to produce novel drugs.

Mécanisme D'action

Target of Action

It’s known that coumarin derivatives, which this compound is a part of, have been intensively screened for different biological properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors . Therefore, it’s plausible that this compound may interact with similar targets.

Biochemical Pathways

These could potentially include pathways related to inflammation, cancer, microbial infection, and more .

Result of Action

These could potentially include modulation of enzyme activity, alteration of signal transduction pathways, and more .

Avantages Et Limitations Des Expériences En Laboratoire

Methyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}benzoate has several advantages for lab experiments. It is relatively easy to synthesize, and the reaction can be completed in a few hours. In addition, this compound is relatively stable and can be stored for long periods of time. However, this compound is not suitable for use in vivo experiments, as it is not metabolized in the body and is rapidly excreted.

Orientations Futures

As methyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}benzoate is a relatively new compound, there are still many unanswered questions about its mechanism of action and potential applications. Further research is needed to better understand the structure and function of this compound, as well as its effects on biochemical and physiological processes. In addition, research is needed to explore the potential of this compound as a drug candidate, as well as its potential applications in biochemistry and molecular biology.

Méthodes De Synthèse

Methyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}benzoate is synthesized using a two-step reaction. The first step involves the condensation of 6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-ylmethyl amine and benzoic acid, which results in the formation of a Schiff base. This is followed by a base-catalyzed cyclization reaction, which yields this compound as the final product. The entire process can be completed in a few hours and is relatively simple.

Propriétés

IUPAC Name |

methyl 2-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO5/c1-29-24(28)17-9-5-6-10-20(17)25-14-16-11-23(27)30-22-13-18(21(26)12-19(16)22)15-7-3-2-4-8-15/h2-13,25-26H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHZPSCJTVPHJNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NCC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate](/img/structure/B6502915.png)

![ethyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B6502918.png)

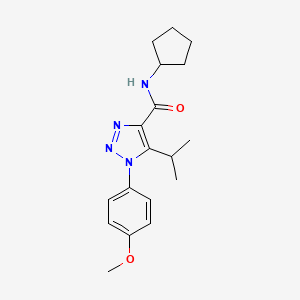

![2-[(4-fluorophenyl)sulfanyl]-N-(3-hydroxycyclohexyl)acetamide](/img/structure/B6502924.png)

![5-[(4-fluorophenyl)methoxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B6502933.png)

![7-methoxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B6502960.png)

![N-[3-(1H-imidazol-1-yl)propyl]-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B6502962.png)

![1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-[(thiophen-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B6502966.png)

![N'-[(4-fluorophenyl)methyl]-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6502981.png)

![(2Z)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6503006.png)

![N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}methanesulfonamide](/img/structure/B6503007.png)

![(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6503009.png)

![N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B6503010.png)